5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazolidine-3-carboxamide
Description
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Properties
Molecular Formula |
C19H22ClN3O4 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C19H22ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,16-18,22-25H,3H2,1-2H3,(H,21,26) |
InChI Key |
OIINHMXNUSGBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C(NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazolidine-3-carboxamide, also known as VER-49009, is a compound of significant interest due to its biological activity, particularly as an Hsp90 inhibitor. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of VER-49009 is C19H20ClN3O4, with a molecular weight of 387.8 g/mol. It is characterized by the presence of a chloro group and two aromatic rings, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4 |
| Molecular Weight | 387.8 g/mol |
| CAS Number | 558640-51-0 |
| Synonyms | VER-49009 |
VER-49009 functions primarily as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins involved in cancer progression and other diseases. By inhibiting Hsp90, VER-49009 disrupts the function of several oncogenic proteins, leading to apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that VER-49009 exhibits potent anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a study reported that treatment with VER-49009 led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations as low as 10 μM.
Inhibition of Receptor Tyrosine Kinases
VER-49009 has been identified as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis. The compound's ability to inhibit VEGFR-2 signaling pathways suggests its potential as an antiangiogenic agent in cancer therapy.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the efficacy of VER-49009 on MCF-7 and MDA-MB-231 cells.
- Findings : The compound significantly reduced cell proliferation and induced apoptosis through the activation of caspase pathways.
- : Supports further investigation into VER-49009 as a potential therapeutic agent for breast cancer.
-
In Vivo Studies :
- Objective : Assess the antitumor effects of VER-49009 in xenograft models.
- Results : Tumor growth was inhibited by approximately 60% compared to control groups when treated with VER-49009.
- Implications : Indicates promising therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
